molecular formula C10H11NO4 B8306402 4-Amino-2-(4-hydroxyphenyl)-4-oxobutanoic acid

4-Amino-2-(4-hydroxyphenyl)-4-oxobutanoic acid

Cat. No. B8306402
M. Wt: 209.20 g/mol
InChI Key: QENNPLRQWAZWDA-UHFFFAOYSA-N
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Patent
US07476759B2

Procedure details

A suspension of benzyl 4-amino-2-(4-hydroxyphenyl)-4-oxobutanoate (327 mg, 1.09 mmol) and palladium on charcol (10%, 50 mg) in ethanol (30 mL) was stirred under a hydrogen atmosphere for 2 h. After replacement of hydrogen with nitrogen the crude reaction mixture was filtered through a thin pad of celite and the filtrate evaporated to dryness to give the title compound as a white solid (229 mg, 100%). LC/MS: 0.81 min; z/e 210, calcd (M+1) 210. 1H NMR (400 MHz: DMSO-d6): 11.9 (1H), 9.10 (1H), 7.10 (1H), 6.85 (2H), 6.55 (1H), 6.50 (2H), 3.60 (1H), 2.60 (1H), 2.15 (1H).
Name
benzyl 4-amino-2-(4-hydroxyphenyl)-4-oxobutanoate
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[O:22])[CH2:3][CH:4]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)[C:5]([O:7]CC1C=CC=CC=1)=[O:6]>C(O)C.[Pd]>[NH2:1][C:2](=[O:22])[CH2:3][CH:4]([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
benzyl 4-amino-2-(4-hydroxyphenyl)-4-oxobutanoate
Quantity
327 mg
Type
reactant
Smiles
NC(CC(C(=O)OCC1=CC=CC=C1)C1=CC=C(C=C1)O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After replacement of hydrogen with nitrogen the crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a thin pad of celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(CC(C(=O)O)C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 229 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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